molecular formula C14H13NO B179321 4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 23302-83-2

4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No. B179321
CAS RN: 23302-83-2
M. Wt: 211.26 g/mol
InChI Key: DBOHWMPKJCJANT-UHFFFAOYSA-N
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Description

“4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one” is a chemical compound with the empirical formula C14H13O1N1 . It is also known as Brooker’s merocyanine . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.26 . Its physical form is described as a light-red to brown solid . The melting point is reported to be 220°C (Decomposition) .

Scientific Research Applications

Luminescence Properties in Various Environments

The compound 4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one and its derivatives demonstrate interesting luminescence properties when interacting with different matrices. The fluorescence emission and quantum yields of these compounds, including TCNQ (tetracyanoquinodimethane) adducts, are highly sensitive to the surrounding environment. This sensitivity is evident in various mediums such as alcohol solutions, crystals at room temperature, glass-forming solvents, and polymer films. The matrix effect on luminescence properties is significant and is often discussed in terms of the conformational change during photo-excitation and the constraint imposed by the matrix on this change (Bloor et al., 2001).

Synthesis and Bioactivity of Benzohydrazide Derivatives

The compound has been used in the synthesis of N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides, which exhibit significant bioactivity. These compounds were created through a one-stage reaction process and demonstrated high insecticidal activity against pests like the house fly and rice weevil. Additionally, some derivatives showed remarkable anti-nematode activity, contributing to a decrease in gall formation on cucumber roots (Konovalova et al., 2020).

Electrochemical Transformation

The electrochemical behavior of 4-halomethyl-4-methylcyclohexa-2,5-dien-1-ones, a group of compounds related to the one , has been studied extensively. Through electrochemical processes, these compounds can undergo a transformation into 3,4-dimethylphenol. This transformation involves a reductive dehalogenation step, followed by an anionic cyclopropyl-allyl rearrangement and a subsequent addition of a proton. This highlights the compound's utility in synthesizing various chemical structures through electrochemical methods (Gavrilova et al., 2009).

Probing Micellar Microenvironments

The compound has been utilized as a probe to study micellar microenvironments. The merocyanine dye derivative of this compound is solubilized by micelles, providing a measure of solvent polarity and pH in these microenvironments. This characteristic makes the compound a useful tool for determining critical micelle concentration and studying the absorption spectrum in micellar solutions (Donchi et al., 1980).

Safety And Hazards

This compound is classified as harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOHWMPKJCJANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293129
Record name 4-[2-(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

CAS RN

23302-83-2
Record name 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
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Record name 4-((1-Methyl-4(1H)-pyridinylidene)ethylidene)-2,5-cyclohexadien-1-one
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Record name MLS000737143
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Record name 4-[2-(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one
Source EPA DSSTox
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Record name Brooker's merocyanine dye
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Record name 4-((1-METHYL-4(1H)-PYRIDINYLIDENE)ETHYLIDENE)-2,5-CYCLOHEXADIEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 2
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 3
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 4
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 5
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 6
4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

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